2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate
Overview
Description
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate is an organic compound with a complex structure, featuring multiple functional groups including a nitro group, a chloro group, and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate typically involves multiple steps:
Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro group.
Ether Formation: The nitro-chloro phenol is then reacted with 4-hydroxybenzophenone to form the phenoxy linkage.
Esterification: The resulting compound is esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and chlorination reactors, followed by continuous flow esterification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to modify the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro groups on biological activity. It may serve as a model compound in drug design and development.
Medicine
Potential applications in medicine include its use as a precursor for pharmaceuticals. The compound’s structure suggests it could be modified to enhance biological activity or reduce toxicity.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The ester linkage may also play a role in its bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate
- 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-hydroxybenzoate
Uniqueness
Compared to similar compounds, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of nitro, chloro, and methoxy groups provides a distinctive profile that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-methoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO7/c1-29-16-9-7-15(8-10-16)22(26)30-13-20(25)14-5-11-17(12-6-14)31-21-18(23)3-2-4-19(21)24(27)28/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFPAODOHHJDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.